3,3-Dimethylglutaric anhydride
Overview
Description
Enantioselective Synthesis Analysis
The study presented in the first paper demonstrates a rhodium-catalyzed enantioselective cross-coupling process using 3,5-dimethylglutaric anhydride and organozinc reagents. This method yields SYN-deoxypolypropionates with high enantioselectivity and excellent yields. The process is versatile, allowing for both commercially available and in situ prepared organozinc reagents to be used as coupling partners .
Molecular Structure Analysis
In the third paper, the synthesis of enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate from L-glutamic acid is reported. The synthesis involves a selective selenenylation-oxidation step to introduce a C-C double bond. The resulting compound maintains its enantiomeric purity over time, indicating the protective capacity of the 9-phenylfluoren-9-yl group against racemization. This compound serves as a chiral educt for further synthesis, including the production of antifungal antibiotics .
Chemical Reactions Analysis
The second paper discusses the use of dimethyl 3-methylglutaconate in the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones. The process involves an aldolisation reaction followed by cyclization. The study focuses on optimizing conditions to enhance diastereoselectivity and explores the use of chiral aldehydes and aminoaldehydes. The resulting compounds have potential as protease inhibitors .
Physical and Chemical Properties Analysis
The fourth paper provides a comprehensive analysis of the thermochemical properties of 3,3-dimethylglutaric anhydride. The research includes the calculation of standard molar enthalpy of formation in both crystalline and gas phases, temperature and enthalpy of fusion, molar heat capacity in solid phase, molar enthalpy of sublimation, and molar enthalpy of vaporization. Due to the presence of crystal transitions in 3,3-dimethylglutaric anhydride, some properties were estimated using group-contribution methods and machine learning models .
Case Studies and Applications
While the provided papers do not detail specific case studies, the applications of the synthesized compounds are implied. For instance, the enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate synthesized in paper is used to produce antifungal antibiotics, which are crucial in the medical field. The diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones in paper suggests potential applications in developing protease inhibitors, which are important in treating various diseases. The physical and chemical properties analysis in paper provides essential data for the practical handling and application of 3,3-dimethylglutaric anhydride in various chemical processes.
Scientific Research Applications
1. Chemical Synthesis and Catalysis
3,3-Dimethylglutaric anhydride has been employed in various chemical syntheses. For instance, it has been used in the rhodium-catalyzed enantioselective cross-coupling of organozinc reagents to produce SYN-deoxypolypropionates with high yields and enantioselectivities (Cook & Rovis, 2009). Similarly, the desymmetrization of meso-glutaric anhydrides with a rhodium phosphinooxazoline system has been demonstrated, providing a method for efficient enantioselective desymmetrization (Cook & Rovis, 2007).
2. Cryopreservation
In the field of cryopreservation, 3,3-dimethylglutaric anhydride poly-L-lysine (DMGA-PLL) has been explored as a cryoprotectant for porcine spermatozoa. Studies have shown that DMGA-PLL improves the motility and blastocyst formation rate of cryopreserved spermatozoa, leading to enhanced fertility outcomes (Jin et al., 2023).
3. Polymer Research
3,3-Dimethylglutaric anhydride has been used in the synthesis of polymers. For instance, it has been incorporated in the chemical modification of egg white proteins, affecting properties like foam formation and heat coagulation (Gandhi et al., 1968). Additionally, its use in nanocomposite materials has been researched, particularly in the curing behavior and structure of glycerol diglycidyl ether/3,3-dimethylglutaric anhydride/nano-Al2O3 systems (Omrani et al., 2011).
4. Medical Applications
While specific applications in medical fields for 3,3-dimethylglutaric anhydride were not found within the scope of your criteria, it's worth noting that related compounds have been studied for their interactions with biological molecules. For example, the effect of dimethyl maleic anhydride on red blood cell membrane proteins has been investigated (Lin & Spudich, 1974).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4-dimethyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTSZBHDYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063327 | |
Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylglutaric anhydride | |
CAS RN |
4160-82-1 | |
Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylglutaric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylglutaric anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIMETHYLGLUTARIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BON0TR03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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